molecular formula C7H3F3O2 B8773865 2,3,5-Trifluoro-4-hydroxybenzaldehyde CAS No. 676500-50-8

2,3,5-Trifluoro-4-hydroxybenzaldehyde

Cat. No.: B8773865
CAS No.: 676500-50-8
M. Wt: 176.09 g/mol
InChI Key: REUGHNLRBWDCNF-UHFFFAOYSA-N
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Description

2,3,5-Trifluoro-4-hydroxybenzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde backbone substituted with three fluorine atoms at the 2-, 3-, and 5-positions and a hydroxyl group at the 4-position. This compound is of significant interest in medicinal and materials chemistry due to the unique electronic effects imparted by fluorine atoms, which enhance metabolic stability, lipophilicity, and binding interactions in bioactive molecules .

Properties

CAS No.

676500-50-8

Molecular Formula

C7H3F3O2

Molecular Weight

176.09 g/mol

IUPAC Name

2,3,5-trifluoro-4-hydroxybenzaldehyde

InChI

InChI=1S/C7H3F3O2/c8-4-1-3(2-11)5(9)6(10)7(4)12/h1-2,12H

InChI Key

REUGHNLRBWDCNF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)O)F)F)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following section compares 2,3,5-Trifluoro-4-hydroxybenzaldehyde with three analogs:

4-Hydroxybenzaldehyde (non-fluorinated analog)

4-[3-Hydroxy-5-(trifluoromethyl)phenyl]benzaldehyde (CAS 1261964-72-0, )

2,3,5-Trimethylphenol-derived phthalonitrile (from )

Physicochemical Properties
Property This compound 4-Hydroxybenzaldehyde 4-[3-Hydroxy-5-(trifluoromethyl)phenyl]benzaldehyde
Molecular Weight (g/mol) ~188 (calculated) 122.12 266.22
Hydrogen Bond Donors 1 (OH) 1 (OH) 1 (OH)
Hydrogen Bond Acceptors 4 (3F, 1O) 2 (O) 5 (3F, 2O)
XlogP (lipophilicity) ~2.8 (estimated) 1.3 3.5
Topological Polar Surface Area ~37 Ų (estimated) 37.3 Ų 37.3 Ų

Key Insights :

  • Fluorination increases molecular weight and lipophilicity (higher XlogP), enhancing membrane permeability.
  • The trifluoromethyl group in CAS 1261964-72-0 contributes to greater steric bulk and hydrophobicity compared to trifluoro substitution .
Spectroscopic and Structural Features
  • NMR Shifts : Fluorine atoms in this compound would induce distinct deshielding effects in ¹H NMR (e.g., downfield shifts for protons near F atoms) and observable ¹⁹F NMR signals (e.g., -110 to -130 ppm for aromatic F).
  • IR Spectroscopy : The aldehyde C=O stretch (~1700 cm⁻¹) and hydroxyl O-H stretch (~3200 cm⁻¹) are key markers, with fluorine substitution minimally affecting these bands compared to methyl or trifluoromethyl groups .

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